Disuccinimidyl sulfoxide

説明

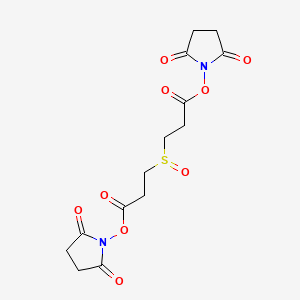

Structure

3D Structure

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSVVHDQSGMHAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Disuccinimidyl Sulfoxide (DSSO): A Technical Guide to its Mechanism of Action and Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable crosslinking agent that has become an invaluable tool for the structural and functional analysis of proteins and protein complexes. Its unique properties, particularly the MS-cleavable sulfoxide bond, facilitate the unambiguous identification of cross-linked peptides, providing crucial distance constraints for modeling protein structures and mapping protein-protein interactions. This guide provides an in-depth overview of DSSO's mechanism of action, detailed experimental protocols, and the interpretation of resulting mass spectrometry data.

Core Mechanism of Action

The functionality of DSSO is rooted in its distinct chemical domains: two N-hydroxysuccinimide (NHS) esters and a central sulfoxide-containing spacer arm.

1. Amine-Reactive NHS Esters: The NHS esters are highly reactive towards primary amines (-NH2), which are predominantly found on the side chains of lysine residues and the N-termini of proteins. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond between the target protein and the DSSO molecule. This reaction is most efficient in a pH range of 7-9.[1][2]

2. MS-Cleavable Sulfoxide Linker: The central feature of DSSO is its sulfoxide-containing spacer arm. This bond is susceptible to cleavage under controlled collision-induced dissociation (CID) conditions within a mass spectrometer.[1][2][3] This fragmentation is predictable and occurs preferentially over the fragmentation of the peptide backbone.[4] This targeted cleavage is the cornerstone of the DSSO-based crosslinking workflow, as it simplifies the complex spectra generated from cross-linked peptides.

Upon fragmentation, the DSSO linker breaks at the C-S bonds flanking the sulfoxide group, generating characteristic "signature" ions. This cleavage results in the separation of the two cross-linked peptides in the gas phase, each carrying a distinct remnant of the DSSO linker.[3][5] These remnants, an alkene and a sulfenic acid modification, produce a characteristic doublet of peaks in the MS/MS spectrum with a defined mass difference, which is a key signature for identifying DSSO-cross-linked peptides.[6][7]

Quantitative Data Summary

The precise mass additions resulting from DSSO crosslinking and its subsequent cleavage are critical for data analysis. The following table summarizes these key quantitative values.

| Crosslink Type | Description | Mass Modification (Da) |

| Intact Inter-link | Two peptides covalently linked by one DSSO molecule. | 158.0038 |

| Intact Intra-link | Two residues within the same peptide linked by one DSSO molecule. | 158.0038 |

| Dead-end | One end of DSSO is reacted with a protein, while the other end is hydrolyzed. | 176.0143 |

| Alkene Remnant | Modification on one peptide after MS/MS cleavage. | 54.0106 |

| Sulfenic Acid Remnant | Modification on the other peptide after MS/MS cleavage. | 103.9932 |

| Unsaturated Thiol Remnant | Formed from the sulfenic acid remnant after a water loss. | 85.9826 |

Table 1: Mass Modifications of this compound (DSSO)

Experimental Protocols

The successful application of DSSO requires careful consideration of experimental parameters. Below are detailed protocols for in vitro and in-cell crosslinking.

In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying the structure of purified protein complexes.

Materials:

-

Purified protein complex (1-10 µM) in an amine-free buffer (e.g., 20 mM HEPES, 100 mM sodium phosphate, pH 7.5)[1]

-

DSSO stock solution (50 mM in anhydrous DMSO)[1]

-

Quenching buffer (1 M Tris-HCl or 1 M ammonium bicarbonate, pH 8.0)[1]

-

Reaction tubes

Procedure:

-

Prepare the protein solution to a final concentration of 1-10 µM in the chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the crosslinking reaction.[1]

-

Freshly prepare the DSSO stock solution in anhydrous DMSO.

-

Add the DSSO stock solution to the protein solution to achieve a final molar excess of 20- to 300-fold of DSSO over the protein. The optimal ratio should be determined empirically.[1]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.[1]

-

Quench the reaction by adding the quenching buffer to a final concentration of 20 mM. Incubate for 15-30 minutes at room temperature.[1]

-

The cross-linked sample is now ready for downstream processing, such as SDS-PAGE analysis, proteolytic digestion, and mass spectrometry.

In-Cell Crosslinking

This protocol allows for the study of protein-protein interactions within their native cellular environment.

Materials:

-

Cultured cells (e.g., HEK293T)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DSSO stock solution (50 mM in anhydrous DMSO)

-

Quenching buffer (1 M Tris-HCl or 1 M ammonium bicarbonate, pH 8.0)

-

Cell lysis buffer

Procedure:

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS to a desired cell density.

-

Add the DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubate for 10-30 minutes at room temperature or on ice.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20 mM and incubate for 15 minutes.

-

Pellet the cells and wash with PBS to remove excess crosslinker.

-

Proceed with cell lysis and subsequent protein extraction and analysis.

Visualizing the Mechanism and Workflow

Chemical Structure and Reactivity of DSSO

Caption: Reaction of DSSO with primary amines on a protein.

General Experimental Workflow for DSSO Crosslinking

Caption: A typical DSSO crosslinking mass spectrometry workflow.

MS/MS Fragmentation of a DSSO Inter-linked Peptide

Caption: Fragmentation of a DSSO-cross-linked peptide in MS/MS.

Conclusion

This compound has emerged as a powerful reagent in the field of proteomics and structural biology. Its well-defined, amine-reactive chemistry, coupled with the unique MS-cleavable properties of its sulfoxide linker, provides a robust workflow for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. The ability to generate characteristic signature ions upon CID simplifies data analysis and increases the confidence in the identification of cross-linked peptides. By following optimized experimental protocols, researchers can effectively leverage the capabilities of DSSO to gain deeper insights into the complex molecular machinery of the cell.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Disuccinimidyl Sulfoxide (DSSO): Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linking agent. Its application has become increasingly pivotal in the field of structural proteomics and drug development for the elucidation of protein-protein interactions (PPIs). This guide provides a comprehensive overview of the chemical properties, synthesis, and common experimental protocols involving DSSO.

Core Chemical Properties

This compound is a crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | References |

| Chemical Formula | C₁₄H₁₆N₂O₉S | [1] |

| Molecular Weight | 388.3 g/mol | [1] |

| Formal Name | 3,3'-sulfinylbis-propanoic acid, 1,1'-bis(2,5-dioxo-1-pyrrolidinyl) ester | [1] |

| CAS Number | 1351828-03-9 | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥4 years when stored at -20°C | [1] |

Solubility

DSSO exhibits solubility in various organic solvents and is sparingly soluble in aqueous buffers. To achieve optimal solubility in aqueous solutions, it is recommended to first dissolve DSSO in an organic solvent like dimethyl sulfoxide (DMSO) before dilution in the desired aqueous buffer.[1]

| Solvent | Solubility | References |

| DMSO | ~20 mg/mL | [1] |

| Dimethylformamide (DMF) | ~10 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:5) | ~0.15 mg/mL | [1] |

Reactivity and Mechanism of Action

DSSO possesses two N-hydroxysuccinimide (NHS) esters that specifically react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient in a pH range of 7-9. The spacer arm of DSSO has a length of 10.1 Å.

A key feature of DSSO is the presence of a sulfoxide group in its spacer arm, which makes the cross-linker cleavable by collision-induced dissociation (CID) in a mass spectrometer. This fragmentation occurs at the C-S bonds adjacent to the sulfoxide, yielding characteristic reporter ions that simplify the identification of cross-linked peptides.

Synthesis of this compound

The synthesis of DSSO is a two-step process starting from 3,3'-thiodipropionic acid.[1]

Experimental Protocol: Synthesis of DSSO

Step 1: Synthesis of Intermediate Sulfide (S-1) [1]

-

In a suitable reaction vessel, dissolve 2.50 g (14.0 mmol) of 3,3'-thiodipropionic acid and 3.30 g (28.6 mmol) of N-hydroxysuccinimide in 60 mL of dioxane.

-

Stir the mixture under an argon atmosphere.

-

Add a solution of 5.79 g (28.1 mmol) of N,N'-dicyclohexylcarbodiimide (DCC) in 20 mL of dioxane dropwise to the reaction mixture.

-

Allow the reaction to proceed for 12 hours.

-

Remove the insoluble dicyclohexylurea by filtration.

-

Concentrate the filtrate to obtain the intermediate sulfide (S-1) as a white solid.

Step 2: Oxidation to this compound (DSSO) [1]

-

Dissolve 0.600 g (1.61 mmol) of the intermediate sulfide (S-1) in 30 mL of chloroform (CHCl₃) and cool the solution to 0°C.

-

Separately, dissolve 0.371 g (1.61 mmol) of m-chloroperbenzoic acid (m-CPBA) in 10 mL of CHCl₃.

-

Add the m-CPBA solution to the solution of S-1.

-

Filter the resulting product and wash with 10 mL of cold CHCl₃ followed by 10 mL of cold methanol.

Application in Protein Cross-Linking

DSSO is extensively used to study protein-protein interactions by covalently linking interacting proteins. The resulting cross-linked products can then be analyzed by mass spectrometry to identify the interacting partners and their binding sites.

Experimental Protocol: Cross-Linking of Yeast 20S Proteasome

This protocol provides an example of using DSSO to study a multi-subunit protein complex.[2]

-

Preparation of Protein Sample: Concentrate affinity-purified yeast 20S proteasome to approximately 1.2 µM in 1x PBS buffer (pH 7.5).

-

Cross-linking Reaction:

-

To 50 µL of the 20S proteasome solution, add 3 µL of a 20 mM DSSO solution in DMSO (final DSSO concentration of ~1 mM). This corresponds to a molar ratio of approximately 1:1000 (protein:cross-linker).

-

Incubate the reaction for 30 minutes.

-

-

Quenching: Quench the reaction by adding an excess of ammonium bicarbonate buffer.

-

Reduction and Alkylation:

-

Reduce cysteine residues by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.

-

Alkylate the reduced cysteines by adding chloroacetamide to a final concentration of 10 mM and incubating at room temperature for 30 minutes.

-

-

Digestion: Digest the protein sample with trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.

Signaling Pathway and Logical Relationship Visualization

The fundamental reaction of DSSO involves the formation of an amide bond between the NHS ester and a primary amine on a protein.

References

The MS-Cleavable Nature of DSSO: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mass spectrometry (MS)-cleavable cross-linker, disuccinimidyl sulfoxide (DSSO). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of DSSO, its mechanism of action, and its application in the structural analysis of proteins and protein complexes. Through detailed experimental protocols, quantitative data, and visual diagrams, this guide serves as a comprehensive resource for leveraging DSSO in advanced proteomics research.

Introduction to DSSO: A Powerful Tool for Structural Proteomics

This compound (DSSO) is a homobifunctional, amine-reactive cross-linking agent that has become an invaluable tool in the field of cross-linking mass spectrometry (XL-MS).[1][2] Its unique feature lies in its MS-cleavable nature, which significantly simplifies the identification of cross-linked peptides and enhances the confidence in protein-protein interaction studies.[1][3][4] DSSO possesses two N-hydroxysuccinimide (NHS) esters that primarily target the primary amines of lysine residues and protein N-termini, connected by a spacer arm containing a sulfoxide group.[1][5] This sulfoxide moiety introduces two symmetric, collision-induced dissociation (CID)-cleavable C-S bonds, which are more labile than the peptide backbone bonds.[1][3][6] This preferential fragmentation in the mass spectrometer allows for the separation of cross-linked peptides into their constituent parts, facilitating their individual sequencing and identification.[1][3][4]

The MS-Cleavable Mechanism of DSSO

The key to DSSO's utility is its predictable fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer. The C-S bonds adjacent to the sulfoxide group are readily cleaved at lower collision energies than the amide bonds of the peptide backbone.[1][6]

When a DSSO-cross-linked peptide pair enters the mass spectrometer and is subjected to CID, the cross-linker fragments at one of the two C-S bonds. This results in the generation of two distinct fragment ions from each of the original cross-linked peptides. These fragments consist of the original peptide modified with a remnant of the DSSO linker. Specifically, cleavage on one side of the sulfoxide generates a peptide with an alkene modification (+54.01 Da) and another with a sulfenic acid modification (+103.99 Da).[6] The sulfenic acid modification can further undergo a neutral loss of water to form a more stable unsaturated thiol modification (+85.98 Da).[7] This creates a characteristic doublet of signals for each peptide in the MS2 spectrum, with a defined mass difference (e.g., 31.97 Da between the unsaturated thiol and alkene modifications).[1][6] These signature ions serve as a flag for the presence of a cross-linked peptide and enable the masses of the individual peptides to be determined. Subsequent MS3 fragmentation of these signature ions allows for the sequencing of the individual peptides.[1][3]

Quantitative Data on DSSO Performance

The efficiency of DSSO in identifying cross-links has been benchmarked against other cross-linking reagents. The number of identified cross-linked peptides can vary depending on the sample complexity, mass spectrometer, and data analysis workflow.

| Cross-linker | Number of Identified BSA Cross-linked Peptides (CID-MS2/HCD-MS2)[8] | Number of Identified BSA Cross-linked Peptides (CID-MS2/HCD-MS3)[8] | Number of Identified BSA Cross-linked Peptides (EThcD)[8] | Average Number of Unique Cross-links (Synthetic Ribosomal Protein Complex, Stepped HCD)[9] |

| DSSO | ~175 | ~225 | ~250 | ~1250 |

| DSBU | N/A | N/A | N/A | ~1100 |

| CDI | N/A | N/A | N/A | ~1000 |

| DSBSO | N/A | N/A | N/A | ~1300 |

| BS3 (non-cleavable) | ~250 | N/A | ~250 | N/A |

| DSS (non-cleavable) | ~250 | N/A | ~250 | N/A |

Note: The data presented are compiled from different studies and serve for comparative purposes. Absolute numbers can vary based on experimental conditions.

Experimental Protocols

In Vitro Cross-linking of Purified Proteins/Protein Complexes

This protocol is a generalized procedure for cross-linking purified proteins or protein complexes with DSSO.

-

Protein Preparation:

-

Ensure the protein sample is in a non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.0.

-

The protein concentration should be optimized for the specific system, typically in the range of 0.1-2 mg/mL.

-

-

DSSO Stock Solution Preparation:

-

Immediately before use, dissolve DSSO in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 20-50 mM. DSSO is moisture-sensitive.

-

-

Cross-linking Reaction:

-

Add the DSSO stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM. A molar excess of DSSO to protein (e.g., 25-50 fold) is a common starting point.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching the Reaction:

-

Stop the cross-linking reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

The cross-linked protein sample can be visualized by SDS-PAGE to confirm cross-linking.

-

For MS analysis, the protein sample is typically denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

-

In Situ Cross-linking in Live Cells

This protocol provides a general workflow for cross-linking proteins within living cells.

-

Cell Culture and Harvest:

-

Culture cells to the desired confluency.

-

Harvest the cells and wash them with a non-amine-containing buffer like PBS.

-

-

Cross-linking Reaction:

-

Resuspend the cell pellet in a suitable buffer (e.g., PBS).

-

Add DSSO (prepared as in 4.1.2) to a final concentration of 1-3 mM.

-

Incubate for 30-60 minutes at room temperature or on ice with gentle mixing.

-

-

Quenching and Cell Lysis:

-

Quench the reaction as described in 4.1.4.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

-

Protein Digestion and Enrichment:

-

The protein lysate is then processed for mass spectrometry, which may include protein digestion and enrichment of cross-linked peptides using techniques like size-exclusion chromatography (SEC).

-

Application of DSSO in Elucidating Protein Complex Architecture: The 26S Proteasome

DSSO-based XL-MS has been instrumental in deciphering the complex architecture and structural dynamics of large protein assemblies like the 26S proteasome.[2][6][10] The 26S proteasome is a crucial cellular machine responsible for protein degradation. By applying DSSO cross-linking to purified 26S proteasome complexes, researchers have been able to map the spatial proximity of its numerous subunits.[2][10] This provides valuable distance constraints that can be integrated with other structural data (e.g., cryo-electron microscopy) to build more accurate models of the proteasome's three-dimensional structure and understand its conformational changes during function.[6][10]

Data Analysis Workflow

The analysis of data from DSSO cross-linking experiments requires specialized software that can interpret the unique fragmentation patterns.

Several software packages, such as XlinkX and MeroX, are designed to handle data from MS-cleavable cross-linkers.[5] These programs can identify the characteristic signature ions in the MS2 spectra, calculate the masses of the individual peptides, and then use the MS3 data to search protein sequence databases for confident identification of the cross-linked peptides and the specific residues involved in the cross-link.

Conclusion

DSSO has established itself as a robust and effective MS-cleavable cross-linker for the study of protein-protein interactions and protein structure. Its unique CID-cleavable sulfoxide bond simplifies data acquisition and analysis, leading to high-confidence identification of cross-linked peptides. The ability to apply DSSO both in vitro and in situ provides a versatile tool for probing the architecture of protein complexes in their native states. As mass spectrometry technology and data analysis algorithms continue to advance, the utility of DSSO in structural proteomics and drug discovery is poised to expand even further.

References

- 1. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing the Dynamics of Proteasome Complexes by Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Probing H2O2-mediated Structural Dynamics of the Human 26S Proteasome Using Quantitative Cross-linking Mass Spectrometry (QXL-MS) - PMC [pmc.ncbi.nlm.nih.gov]

DSSO cross-linker fragmentation pattern in mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of the DSSO Cross-linker

Introduction

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes. A significant advancement in this field has been the development of MS-cleavable cross-linkers, which simplify the complex spectra typically generated from cross-linked peptides. Disuccinimidyl sulfoxide (DSSO) is a prominent member of this class of reagents.[1][2][3]

DSSO is a homobifunctional, amine-reactive cross-linker featuring N-hydroxysuccinimide (NHS) esters that covalently bind to primary amines, such as the side chain of lysine residues and protein N-termini.[2][4] Its key feature is a sulfoxide-containing spacer arm that is labile under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) conditions in a mass spectrometer.[1][5][6] This targeted fragmentation at the cross-linker, rather than the peptide backbone, uncouples the linked peptides in the gas phase. This process generates a unique and predictable signature in the MS/MS spectrum, which greatly simplifies data acquisition and analysis, enabling high-confidence identification of cross-linked peptides.[1][7]

DSSO Structure and Fragmentation Mechanism

The power of DSSO lies in its chemical structure, which contains two symmetric, MS-labile carbon-sulfur (C-S) bonds adjacent to a central sulfoxide group.[1][8] During MS/MS analysis, these bonds preferentially cleave at lower fragmentation energies than the amide bonds of the peptide backbone.[5]

This cleavage separates the cross-linked peptide pair and leaves behind characteristic mass modifications, or "stubs," on each of the constituent peptides. The fragmentation of the symmetric DSSO linker is asymmetric, producing two distinct remnant masses.[9]

Figure 1: DSSO structure and fragmentation pathway.

The primary cleavage products are an alkene (A) modification and a sulfenic acid (S) modification. The sulfenic acid remnant can subsequently undergo a neutral loss of water (H₂O) to form a more stable unsaturated thiol (T) modification.[1][9][10]

Quantitative Data on DSSO Fragments

The precise mass additions of the DSSO remnants are critical for identifying cross-linked peptides. These values are used by search algorithms to find characteristic patterns in the MS2 spectra.

| Fragment Remnant | Name | Chemical Formula | Monoisotopic Mass (Da) |

| A | Alkene | C₃H₂O | 54.01056 |

| S | Sulfenic Acid | C₃H₄O₂S | 103.99320 |

| T | Unsaturated Thiol | C₃H₂SO | 85.98264 |

Table 1: Mass modifications of DSSO remnants following CID/HCD fragmentation.[10][11]

Signature Fragmentation Patterns by Cross-link Type

The cross-linking reaction can result in three distinct types of modified peptides, each producing a unique fragmentation pattern in the MS/MS spectrum.[1][10]

Inter-linked Peptides (Type 2)

These are the most informative species for structural studies, representing a covalent link between two different peptide chains (α and β).

-

MS/MS Signature: Cleavage of the two symmetric C-S bonds in the DSSO linker produces two pairs of signature ions. If peptides α and β have different sequences, four distinct fragment ions will be observed in the MS2 spectrum.[1][5][10] This is often referred to as a "doublet of doublets."

-

Pair 1: Peptide α + Alkene (A) / Peptide β + Sulfenic Acid (S)

-

Pair 2: Peptide α + Sulfenic Acid (S) / Peptide β + Alkene (A)

-

-

Data Analysis: The characteristic mass difference between the fragments in a doublet (e.g., between the S and A/T modified versions of the same peptide) is used to trigger subsequent MS3 fragmentation for sequencing.[12] The sum of the masses of a fragment pair (e.g., α-A and β-S) equals the mass of the original precursor ion.[10]

Dead-end (Mono-linked) Peptides (Type 0)

This occurs when one NHS ester of DSSO reacts with a peptide, while the other end is hydrolyzed and does not form a covalent bond.

-

MS/MS Signature: The fragmentation of the linker results in two daughter ions originating from the same parent peptide.[10]

-

Ion 1: Peptide α + Alkene (A)

-

Ion 2: Peptide α + Sulfenic Acid (S)

-

-

Data Analysis: This creates a distinct doublet in the MS2 spectrum, with a mass difference corresponding to the difference between the S and A remnants.

Intra-linked Peptides (Type 1)

These are formed when DSSO links two residues within the same peptide chain.

-

MS/MS Signature: Upon CID, the DSSO linker cleaves, but the peptide chain remains intact.[1] This results in a fragment ion with the same mass as the precursor, which is not easily distinguished in the MS2 spectrum alone.

-

Data Analysis: Identification of intra-linked peptides requires MS3 analysis to sequence the peptide and identify the two modified residues.[1]

| Cross-link Type | Precursor Ion | MS2 Signature Ions | Characteristic Mass Difference (Da) |

| Inter-linked | [α-DSSO-β] | α-A, β-S, α-S, β-A | Δ(S, A) = 49.98264 |

| α-A, β-T, α-T, β-A | Δ(T, A) = 31.97208 | ||

| Dead-end | [α-DSSO-hydrolyzed] | α-A, α-S | Δ(S, A) = 49.98264 |

| α-A, α-T | Δ(T, A) = 31.97208 |

Table 2: Summary of signature fragmentation patterns for DSSO cross-linked peptides.[11][13]

Experimental Protocols and Workflow

A typical XL-MS experiment using DSSO involves protein cross-linking, enzymatic digestion, and a multi-stage mass spectrometry analysis.

Figure 2: General experimental workflow for DSSO XL-MS.

In Vitro Protein Cross-linking

-

Buffer Preparation: Dissolve the protein of interest in a primary amine-free buffer, such as 20 mM HEPES, pH 7.5-8.0. Ensure the protein concentration is in the low micromolar range (e.g., 1-10 µM) to favor intramolecular and specific intermolecular cross-linking.

-

DSSO Stock Solution: Immediately before use, prepare a fresh stock solution of DSSO (e.g., 25-50 mM) in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]

-

Reaction: Add the DSSO stock solution to the protein solution to a final concentration typically ranging from 0.5 to 2 mM. Incubate the reaction for 30-60 minutes at room temperature.

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

Sample Preparation for Mass Spectrometry

-

Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins using 8 M urea or 6 M guanidine-HCl. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

-

Digestion: Dilute the sample to reduce the denaturant concentration and perform enzymatic digestion, typically with trypsin, overnight at 37°C.

-

Enrichment (Optional): Cross-linked peptides are often low in abundance. To improve detection, samples can be fractionated using size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX), as cross-linked peptides are typically larger and more highly charged than linear peptides.[14]

Mass Spectrometry Data Acquisition

A multi-stage acquisition strategy is employed, often on an Orbitrap instrument.[15]

-

MS1 Scan: A high-resolution survey scan is performed to detect the precursor ions of all peptides, including the intact cross-linked species.

-

MS2 Scan (CID/HCD): Precursor ions with charge states of 3+ or higher (a common feature of cross-linked peptides) are selected for fragmentation.[11] A relatively low collision energy (e.g., 25-30% NCE) is used to specifically cleave the DSSO linker while minimizing peptide backbone fragmentation.[11] The instrument detects the signature fragment ions (A, S, and T stubs).

-

MS3 Scan (HCD/ETD): The data acquisition software identifies the signature doublets from the MS2 spectrum in real-time. It then selects these specific fragment ions for a further round of fragmentation (MS3) using a higher collision energy (for HCD) or an alternative method like Electron Transfer Dissociation (ETD) to sequence the now-linearized individual peptides.[1][6]

References

- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Design of CID-Cleavable Protein Cross-linkers: Identical Mass Modifications for Simpler Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. njms.rutgers.edu [njms.rutgers.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. All-in-one pseudo-MS3 method for the analysis of gas-phase cleavable protein crosslinking reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of DSSO's Spacer Arm in Unraveling Protein Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and protein complexes. By covalently linking amino acids in close proximity, chemical cross-linkers provide distance constraints that are invaluable for structural modeling. Disuccinimidyl sulfoxide (DSSO) has become a prominent reagent in this field due to its amine-reactive nature, membrane permeability, and, most notably, its mass spectrometry (MS)-cleavable spacer arm. This technical guide provides an in-depth exploration of the DSSO spacer arm, its length, and its profound significance in the study of protein-protein interactions.

The DSSO Spacer Arm: A Molecular Ruler

DSSO is a homobifunctional cross-linker, meaning it has two identical reactive groups—N-hydroxysuccinimide (NHS) esters—that primarily target the primary amines of lysine residues and protein N-termini. These reactive groups are separated by a spacer arm, which dictates the maximum distance between two residues that can be linked. The precise length of the DSSO spacer arm is a critical parameter, reported as 10.1 Å or 10.3 Å .[1][2] This defined length acts as a molecular ruler, providing a specific distance constraint for computational modeling of protein structures.[3]

The significance of this spacer arm extends beyond a simple distance measurement. Its length represents a balance: long enough to bridge physiologically relevant distances between interacting residues, yet short enough to provide high-resolution structural information.[3][4] Longer spacer arms may yield more cross-links but offer less precise distance constraints, while shorter spacer arms provide tighter constraints but may fail to capture interactions between more distant residues.[3][5][6][7]

The MS-Cleavable Nature of the DSSO Spacer Arm

A key innovation of the DSSO cross-linker is its MS-cleavable spacer arm. The sulfoxide bond within the spacer is susceptible to cleavage under low-energy collision-induced dissociation (CID) in the mass spectrometer.[8][9][10] This fragmentation is a significant advantage over non-cleavable cross-linkers as it simplifies the identification of cross-linked peptides.

When a DSSO-cross-linked peptide enters the mass spectrometer, the initial MS1 scan measures the mass of the intact cross-linked species. In the subsequent MS2 scan, the low-energy CID preferentially cleaves the sulfoxide bond in the spacer arm, separating the two linked peptides. This cleavage results in characteristic "signature" ions, where each peptide carries a remnant of the DSSO spacer. This process dramatically simplifies data analysis by allowing the two previously linked peptides to be sequenced independently in a subsequent MS3 scan.[8][9][10] This streamlined workflow enhances the confidence and accuracy of cross-link identification.

Quantitative Insights into Spacer Arm Length and Cross-Linking Efficiency

The length and structure of the cross-linker's spacer arm directly influence the number and type of cross-links identified. While DSSO itself has a fixed length, the development of asymmetric DSSO (a-DSSO) derivatives with varying spacer arm lengths has provided valuable insights into this relationship.

| Cross-linker | Spacer Arm Length (Å) | Number of Unique K-K Linkages Identified in BSA | Reference |

| DSSO | 10.1 | 34 | [11] |

| (3,6)-ap-DSSO | - | 24 | [11] |

| (3,8)-ap-DSSO | - | 30 | [11] |

| (3,12)-ap-DSSO | - | 23 | [11] |

| L-DSSO | 17.5 | Not directly compared in the same study | [11] |

Note: The exact spacer arm lengths for the asymmetric derivatives were not provided in the reference.

A study comparing DSSO with a rationally designed, more stable variant, DSSO-carbamate, demonstrated an increased recovery of both cross-links and monolinks, suggesting that linker stability can also play a crucial role in cross-linking efficiency.[12][13] In a study on the flexible QBP protein, DSSO-carbamate identified 4 cross-links compared to 2 with DSSO in the apo state, and 1 cross-link versus none for DSSO in the glutamine-bound state.[12]

Experimental Protocols

Detailed and optimized protocols are essential for successful cross-linking experiments. Below are methodologies for both in-solution and in-cellulo cross-linking using DSSO.

In-Solution Cross-Linking of Purified Proteins or Protein Complexes

This protocol is adapted for purified proteins or protein complexes.

Materials:

-

Purified protein/protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.5-8.0). Avoid amine-containing buffers like Tris.[14]

-

DSSO (Thermo Scientific Pierce, Cat. No. A33545 or equivalent).

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ammonium bicarbonate).

-

Reagents for protein reduction, alkylation, and tryptic digestion (e.g., DTT, iodoacetamide, trypsin).

Procedure:

-

Protein Preparation:

-

DSSO Stock Solution Preparation:

-

Cross-Linking Reaction:

-

Add the DSSO stock solution to the protein sample to achieve the desired molar excess of cross-linker to protein. This often requires optimization, with typical molar ratios ranging from 10:1 to 1000:1 (cross-linker:protein).[8] For model proteins like cytochrome c, a 10-fold molar excess may be sufficient, while for large complexes like the 20S proteasome, a 1000-fold excess may be used.[8]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 1 hour at 4°C.[14][16]

-

-

Quenching:

-

Sample Preparation for Mass Spectrometry:

-

Denature the cross-linked protein sample.

-

Reduce disulfide bonds using DTT (e.g., 5 mM DTT at 56°C for 30 minutes).[8]

-

Alkylate cysteine residues with iodoacetamide (e.g., 10 mM chloroacetamide for 30 minutes at room temperature).[8]

-

Digest the protein with trypsin (typically 1:50 to 1:100 w/w trypsin:protein) overnight at 37°C.[8]

-

Acidify the peptide mixture (e.g., with formic acid) and desalt using a C18 spin column or equivalent.

-

The sample is now ready for LC-MS/MS analysis.

-

In-Cellulo Cross-Linking

This protocol is designed for cross-linking proteins within living cells to capture interactions in their native environment.

Materials:

-

Cultured cells (e.g., HEK293T).

-

Phosphate-buffered saline (PBS).

-

Hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM MgCl2, 0.5 mM DTT, with protease inhibitors).[16]

-

DSSO.

-

Anhydrous DMSO.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Cell lysis buffer and reagents for downstream protein processing.

Procedure:

-

Cell Preparation:

-

DSSO Stock Solution Preparation:

-

Prepare a fresh 50 mM stock solution of DSSO in anhydrous DMSO.[16]

-

-

Cross-Linking Reaction:

-

Quenching:

-

Cell Lysis and Protein Extraction:

-

Pellet the cells and proceed with your established protocol for cell lysis and protein extraction (e.g., Dounce homogenization followed by centrifugation to isolate nuclei).[16]

-

-

Sample Preparation for Mass Spectrometry:

-

Follow the same steps for reduction, alkylation, and digestion as described in the in-solution protocol.

-

Due to the complexity of the sample, fractionation of the cross-linked peptides (e.g., by size-exclusion chromatography) is highly recommended to improve identification rates.

-

The sample is now ready for LC-MS/MS analysis.

-

Visualizing the Cross-Linking Workflow and Concepts

To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.

Caption: DSSO cross-linking of two proximal lysine residues.

Caption: Impact of spacer arm length on cross-linking.

Caption: Mass spectrometry workflow for DSSO cross-linked peptides.

Conclusion

The spacer arm of the DSSO cross-linker is a finely tuned component that is central to its utility in structural proteomics. Its defined length provides crucial distance information for computational modeling, while its MS-cleavable nature simplifies the complex task of identifying cross-linked peptides. As research continues to push the boundaries of structural biology, a deep understanding of the tools employed, such as the DSSO cross-linker and its spacer arm, is paramount for researchers, scientists, and drug development professionals seeking to unravel the intricate architectures of proteins and their interactions. The continued development of novel cross-linkers with varied spacer arm lengths and functionalities will undoubtedly further enhance our ability to map the complex machinery of life.

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [1506.00136] Protein structure prediction guided by cross-linking restraints - A systematic evaluation of the impact of the cross-linking spacer length [arxiv.org]

- 8. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. login.medscape.com [login.medscape.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of the Sulfoxide Group in the Gas-Phase Cleavability of Disuccinimidyl Sulfoxide (DSSO)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and proteomics, cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and defining the three-dimensional structures of protein complexes. A key innovation in this field has been the development of mass spectrometry (MS)-cleavable cross-linkers, which greatly simplify the identification of cross-linked peptides. Among these, disuccinimidyl sulfoxide (DSSO) has gained prominence due to the unique properties of its sulfoxide moiety. This technical guide provides a detailed exploration of the pivotal role the sulfoxide group plays in the gas-phase cleavability of DSSO, contrasting it with the solution-phase cleavability of its disulfide-containing analog, dithiobis(succinimidyl propionate) (DSP).

Executive Summary

The cleavability of a cross-linker is fundamental to the successful identification of cross-linked peptides in a complex mixture. DSSO is designed for facile cleavage during tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID), a property endowed by its central sulfoxide group. This gas-phase fragmentation is highly specific and efficient under conditions typically used for peptide sequencing. In stark contrast, the disulfide bond in DSP is resistant to cleavage under the same CID conditions and requires chemical reduction in the solution phase for cleavage. This fundamental difference in cleavage mechanism dictates the experimental workflows and data analysis strategies for each cross-linker.

The Chemistry of Cleavage: Sulfoxide vs. Disulfide

The distinct cleavage characteristics of DSSO and DSP are rooted in the chemical nature of the sulfoxide and disulfide bonds, respectively.

The Sulfoxide Group: A Gateway to Gas-Phase Fragmentation

The sulfoxide group in DSSO is the lynchpin of its utility in XL-MS. Its cleavage occurs in the gas phase within the mass spectrometer through a process known as a thermal syn elimination , or Ei (Elimination Internal) mechanism .[1][2] This is a pericyclic reaction that proceeds through a cyclic transition state.[1][2]

During CID, the protonated cross-linked peptide ion is energized. This energy facilitates a charge-remote fragmentation mechanism, specifically a five-membered cyclic transition state, leading to the cleavage of the C-S bond adjacent to the sulfoxide. This process results in the formation of two characteristic remnant masses on the constituent peptides: an alkene and a sulfenic acid .[3][4] The sulfenic acid is often unstable and can readily lose water to form an unsaturated thiol.[3] This predictable fragmentation pattern is the signature of DSSO in MS/MS spectra and is crucial for the confident identification of cross-linked peptides.

The Disulfide Bond: Stability in the Gas Phase, Lability in Solution

The disulfide bond in DSP, while readily cleaved in solution using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is notably stable under the low-energy CID conditions typically employed for peptide sequencing.[5][6] While some fragmentation of disulfide bonds can be induced under specific, higher-energy CID conditions or with alternative fragmentation methods like Electron Transfer Dissociation (ETD), Electron Capture Dissociation (ECD), or Ultraviolet Photodissociation (UVPD), it is not the preferred or efficient pathway during standard peptide analysis.[5][7] The primary fragmentation observed for disulfide-linked peptides under CID is typically along the peptide backbone, leaving the disulfide bond intact.[5]

Quantitative Insights into Cleavage Efficiency

Studies have focused on optimizing the CID conditions for DSSO to maximize the formation of its characteristic reporter ions (the alkene and sulfenic acid/thiol remnants). These studies demonstrate that the sulfoxide bond cleavage is a dominant fragmentation pathway for DSSO-cross-linked peptides.

| Parameter | DSSO (Sulfoxide) | DSP (Disulfide) | Reference |

| Primary Cleavage Method | Collision-Induced Dissociation (CID) in MS | Chemical Reduction (e.g., DTT, TCEP) in solution | [4][8] |

| Cleavage Locus | C-S bond adjacent to the sulfoxide | S-S bond | [3][5] |

| Cleavage Environment | Gas Phase (in Mass Spectrometer) | Solution Phase | [5][8] |

| CID Fragmentation Efficiency (for linker cleavage) | High and predictable | Low and generally non-specific for the disulfide bond | [5][6][9] |

| Alternative MS Fragmentation for Linker Cleavage | Not typically required | ETD, ECD, UVPD are more effective than CID | [5][7] |

Table 1: Comparison of DSSO and DSP Cleavage Characteristics.

Research on optimizing DSSO fragmentation has shown that the efficiency of generating the signature doublet peaks (from the alkene and sulfenic acid/thiol remnants) is dependent on the normalized collision energy (NCE).

| Normalized Collision Energy (NCE) | Relative Abundance of Reporter Doublets | Reference |

| 15% | ~33% | [9] |

| >30% | ~86% | [9] |

Table 2: Effect of Normalized Collision Energy on the Formation of DSSO Reporter Ion Doublets in HCD Fragmentation. This data indicates that with optimized collision energy, the cleavage of the sulfoxide bond is a highly efficient process.

Experimental Protocols

To empirically determine the differential cleavability of DSSO and DSP in the gas phase, the following experimental protocol is proposed.

Objective: To compare the collision-induced dissociation (CID) fragmentation patterns of peptides cross-linked with DSSO and DSP.

Materials:

-

Model protein (e.g., Bovine Serum Albumin, BSA)

-

Dithiobis(succinimidyl propionate) (DSP)

-

This compound (DSSO)

-

Ammonium Bicarbonate buffer

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

Trypsin (mass spectrometry grade)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

LC-MS/MS system capable of CID fragmentation (e.g., Orbitrap or Q-TOF)

Methodology:

-

Protein Cross-linking:

-

Prepare two separate reactions of BSA (1 mg/mL in 50 mM Ammonium Bicarbonate).

-

To one reaction, add DSSO to a final concentration of 1 mM.

-

To the second reaction, add DSP to a final concentration of 1 mM.

-

Incubate both reactions at room temperature for 1 hour.

-

Quench the reactions by adding Tris-HCl to a final concentration of 50 mM.

-

-

Sample Preparation for Mass Spectrometry:

-

For the DSSO cross-linked sample:

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce any remaining disulfide bonds with 10 mM DTT for 30 minutes at 37°C.

-

Alkylate free cysteines with 20 mM IAA for 30 minutes in the dark.

-

Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate.

-

Digest the protein with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.

-

Acidify the sample with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 solid-phase extraction cartridge.

-

-

For the DSP cross-linked sample:

-

Follow the same procedure as for the DSSO sample. Crucially, do not add any reducing agents during this sample preparation.

-

-

-

LC-MS/MS Analysis:

-

Analyze both the DSSO- and DSP-cross-linked peptide mixtures by LC-MS/MS.

-

Use a standard reversed-phase gradient for peptide separation.

-

For the MS/MS analysis, employ a data-dependent acquisition method with CID fragmentation.

-

Acquire MS/MS spectra across a range of normalized collision energies (e.g., 20, 25, 30, 35).

-

-

Data Analysis:

-

Search the raw data against the BSA sequence using a cross-linking-aware search engine (e.g., pLink, MeroX, XlinkX).

-

For the DSSO data, specify the mass modifications corresponding to the alkene and sulfenic acid remnants.

-

For the DSP data, search for intact cross-linked peptides.

-

Manually inspect the MS/MS spectra of identified cross-linked peptides from both datasets.

-

For DSSO: Quantify the relative intensity of the characteristic reporter ions versus the peptide backbone fragment ions.

-

For DSP: Characterize the fragmentation pattern. Note the presence or absence of fragments corresponding to the cleavage of the disulfide bond. Quantify the relative intensity of any disulfide cleavage products versus peptide backbone fragments.

-

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Mechanism of DSSO cleavage via a cyclic transition state.

Caption: Workflow for comparing DSSO and DSP cleavability.

Caption: Logical relationship of DSSO and DSP to cleavage methods.

Conclusion

The sulfoxide group is the defining feature of DSSO, imparting it with the crucial property of being cleavable in the gas phase by collision-induced dissociation. This characteristic is a direct result of its propensity to undergo a thermal syn elimination reaction. This behavior is in stark contrast to the disulfide bond of DSP, which remains largely intact under similar mass spectrometric conditions. This fundamental difference underscores the specialized roles of these cross-linkers in modern proteomics. The rational design of DSSO, centered on the unique chemistry of the sulfoxide group, has provided researchers with a powerful tool to unravel the intricate networks of protein-protein interactions within the cell. Understanding the principles of its cleavage is paramount for the effective design of experiments and the accurate interpretation of the resulting data in the quest to map the cellular interactome.

References

- 1. Ei mechanism - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Towards fast mapping of protein disulfide bonds using negative ion fragmentation with a broad-band precursor selection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collision Induced Dissociation Products of Disulfide-bonded Peptides: Ions Result from the Cleavage of More than One Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MS-Cleavable Cross-Linkers [sigmaaldrich.com]

- 9. njms.rutgers.edu [njms.rutgers.edu]

The Advent and Evolution of DSSO: A Technical Guide to a Premier Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to unraveling the complex machinery of the cell. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions and provide low-resolution structural information of protein complexes in their native environment.[1][2][3] A significant advancement in this field was the development of MS-cleavable cross-linkers, which simplify data analysis, especially for large and complex samples.[1][3] Among these, disuccinimidyl sulfoxide (DSSO) has become a widely used reagent. This technical guide delves into the history, development, and application of DSSO as a cross-linker for the structural and functional analysis of proteins.

A Historical Perspective: The Genesis of a Cleavable Cross-Linker

The early 2000s saw a rise in the use of XL-MS for studying protein architecture. However, the analysis of peptides cross-linked with conventional, non-cleavable reagents was challenging due to the complexity of the resulting mass spectra. This spurred the development of a new generation of cross-linkers containing bonds that could be selectively cleaved within the mass spectrometer.

In 2011, a novel cross-linking strategy was introduced using a newly designed MS-cleavable cross-linker: this compound (DSSO).[2] The design of DSSO was inspired by the observation that methionine sulfoxide-containing peptides exhibit preferential fragmentation at the C–S bond adjacent to the sulfoxide during collision-induced dissociation (CID) analysis.[2] Researchers hypothesized that incorporating a sulfoxide group into the spacer arm of a cross-linker would create a labile bond, allowing for controlled fragmentation in the mass spectrometer.[2] This innovation proved to be highly effective, enabling more straightforward and confident identification of cross-linked peptides.[2] Since its introduction, DSSO has been instrumental in numerous proteome-wide studies, identifying thousands of unique cross-link sites in complex biological samples.[1]

Core Characteristics of DSSO

DSSO is a homobifunctional, amine-reactive cross-linker.[4] Its key features are summarized in the table below.

| Property | Value | Reference |

| Full Chemical Name | 3,3'-sulfinylbis-propanoic acid, 1,1'-bis(2,5-dioxo-1-pyrrolidinyl) ester | [5][6] |

| Molecular Weight | 388.35 g/mol | [7] |

| Spacer Arm Length | 10.1 Å | [2] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [7] |

| Target Residues | Primary amines (e.g., Lysine) | [7] |

| Cleavable Bond | Carbon-Sulfur (C-S) bond adjacent to the sulfoxide | [2] |

| Cleavage Method | Collision-Induced Dissociation (CID) | [2][7] |

The Mechanism of DSSO in Cross-Linking Mass Spectrometry

The utility of DSSO lies in its unique fragmentation pattern during tandem mass spectrometry. The workflow for a typical XL-MS experiment using DSSO is depicted below.

Caption: General workflow of a cross-linking mass spectrometry experiment using DSSO.

During MS/MS analysis, the collision-induced dissociation specifically cleaves the labile C-S bonds within the DSSO linker.[2] This cleavage separates the two cross-linked peptides, each retaining a characteristic modification from the remnant of the DSSO molecule.[2][5][6] This process generates a distinctive signature in the MS2 spectrum, allowing for the easy identification of cross-linked peptides. Subsequent MS3 analysis of these signature ions provides the sequence information for the individual peptides.[2]

The fragmentation of a DSSO-interlinked peptide during CID is illustrated in the following diagram.

Caption: Fragmentation pattern of DSSO-cross-linked peptides in MS/MS and subsequent MS3 analysis.

This multi-stage fragmentation capability significantly enhances the confidence in identifying cross-linked peptides and their specific linkage sites.[2]

Experimental Protocols

The following are generalized protocols for protein cross-linking using DSSO. Optimal conditions may vary depending on the specific protein or protein complex being studied.

In Vitro Cross-linking of Purified Proteins

This protocol is adapted for cross-linking purified protein complexes in solution.

Materials:

-

Purified protein sample (1-10 µM)

-

Cross-linking buffer (e.g., 20 mM HEPES, pH 7.5-8.0)

-

DSSO (this compound)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)

Procedure:

-

Prepare a fresh stock solution of DSSO (e.g., 25-50 mM) in anhydrous DMSO or DMF immediately before use.[7][8]

-

Dissolve the purified protein in the cross-linking buffer to a final concentration of 1-10 µM.[7]

-

Add the DSSO stock solution to the protein solution to achieve a final DSSO concentration typically in the range of 0.25-2.5 mM, representing a molar excess over the protein.[7]

-

Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes or on ice for 2 hours.[7]

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[7]

-

Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSSO is neutralized.[7]

-

The cross-linked sample is now ready for downstream processing, such as SDS-PAGE analysis, proteolytic digestion, and mass spectrometry.

In Vivo Cross-linking in Live Cells

This protocol provides a general framework for cross-linking proteins within intact cells.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

DSSO

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Ammonium Bicarbonate)

-

Cell lysis buffer

Procedure:

-

Harvest cultured cells and wash them twice with ice-cold PBS.

-

Resuspend the cells in PBS.

-

Prepare a fresh stock solution of DSSO in anhydrous DMSO.

-

Add the DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubate at room temperature for 10 minutes or on ice for 30 minutes.[7]

-

Stop the cross-linking reaction by adding quenching buffer to a final concentration of 20 mM.[7]

-

Incubate for 5 minutes at room temperature or 15 minutes on ice.[7]

-

Pellet the cells by centrifugation and wash twice with PBS to remove excess, unreacted cross-linker.[7]

-

Lyse the cells using an appropriate lysis buffer to extract the cross-linked proteins for further analysis.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with DSSO.

| Parameter | Value | Reference |

| Optimal Reaction pH | 7.0 - 9.0 | [7] |

| Typical Molar Excess (Protein:DSSO) | 1:25 to 1:100 | [8] |

| Mass of DSSO | 388.10 Da | |

| Mass of DSSO after reaction (inter-link) | 386.08 Da | |

| Mass of DSSO remnant (sulfenic acid) | 103.99 Da | [2] |

| Mass of DSSO remnant (unsaturated thiol) | 85.98 Da | [2] |

| Mass of DSSO remnant (dead-end) | 174.03 Da | [2] |

Conclusion

This compound has proven to be a highly effective and versatile cross-linker for the study of protein-protein interactions and protein structures. Its MS-cleavable nature simplifies the complex task of identifying cross-linked peptides, thereby accelerating research in structural and systems biology. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully employ DSSO in their own investigations, contributing to a deeper understanding of the intricate protein networks that govern cellular function.

References

- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS 1351828-03-9 | Cayman Chemical | Biomol.com [biomol.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Disuccinimidyl Suberate (DSSO) for Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and applications of disuccinimidyl suberate (DSSO) as a chemical cross-linking agent for the investigation of protein-protein interactions (PPIs). DSSO has emerged as a powerful tool in structural biology and proteomics, enabling the stabilization of transient and weak interactions for subsequent analysis by mass spectrometry (MS).

Introduction to DSSO: A Mass Spectrometry-Cleavable Cross-linker

Disuccinimidyl suberate (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable chemical cross-linker.[1][2] Its design allows for the covalent linkage of interacting amino acid residues within a protein or between different proteins that are in close proximity. The key feature of DSSO is its spacer arm containing a sulfoxide group, which can be specifically cleaved in the gas phase during tandem mass spectrometry (MS/MS) analysis.[1][2][3] This characteristic significantly simplifies the identification of cross-linked peptides, making it an invaluable reagent for studying protein complex topology and interaction interfaces.[1][4]

The DSSO cross-linker possesses two N-hydroxysuccinimide (NHS) esters at either end of a 10.1 Å spacer arm.[1] These NHS esters efficiently react with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins, to form stable amide bonds.[5]

Mechanism of Action

The utility of DSSO in PPI studies stems from its two-stage reactivity: the initial cross-linking reaction in solution and the subsequent cleavage during mass spectrometry analysis.

Cross-linking Reaction: In a buffered solution at a pH of 7-9, the NHS esters of DSSO react with primary amine groups on proteins.[5] This reaction results in the formation of a stable amide bond, covalently linking the interacting proteins.

Mass Spectrometry Cleavage: A significant advantage of DSSO over traditional cross-linkers is its MS-cleavable linker.[1][2] During collision-induced dissociation (CID) in the mass spectrometer, the C-S bonds adjacent to the sulfoxide in the DSSO spacer arm preferentially fragment.[1][6] This cleavage separates the cross-linked peptides, allowing for their individual sequencing in a subsequent MS3 scan.[1][2][7] This simplifies the complex spectra typically generated from cross-linked peptides and enhances the confidence of identification.[1][2]

Experimental Workflow

A typical DSSO cross-linking experiment followed by mass spectrometry analysis involves several key steps, from sample preparation to data analysis.

Detailed Experimental Protocols

The following protocols provide a general framework for in vitro and in vivo cross-linking experiments using DSSO. Optimization may be required for specific protein systems.

4.1. In Vitro Cross-linking of Purified Protein Complexes

This protocol is adapted for cross-linking purified proteins in solution.[5]

-

Protein Preparation: Dissolve the purified protein complex in a suitable buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration in the micromolar range.[5] Maintaining a lower protein concentration helps to reduce unwanted intermolecular cross-linking.[5]

-

DSSO Stock Solution: Prepare a fresh 50 mM stock solution of DSSO by dissolving 1 mg of DSSO in 51.5 µL of anhydrous DMSO or DMF.[5]

-

Cross-linking Reaction: Add the DSSO stock solution to the protein sample to achieve a final molar excess of cross-linker to protein. A 100-fold molar excess is a common starting point, but titration is recommended to find the optimal concentration.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quenching: Stop the reaction by adding a quenching buffer, such as 1 M ammonium bicarbonate or Tris buffer, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Sample Preparation for MS:

-

Reduction and Alkylation: Reduce cysteine residues with 5 mM DTT at 56 °C for 30 minutes, followed by alkylation with 10 mM chloroacetamide for 30 minutes at room temperature in the dark.[1]

-

Proteolytic Digestion: Digest the cross-linked proteins with a suitable protease, such as trypsin, overnight at 37 °C.[1]

-

4.2. In Vivo Cross-linking in Cells

This protocol is a general guideline for cross-linking proteins within intact cells.[5]

-

Cell Preparation: Harvest approximately 10^7 cells and wash them twice with ice-cold PBS to remove any amine-containing components from the culture media.[5]

-

Cross-linking Reaction: Resuspend the cell pellet in PBS and add the DSSO stock solution to a final concentration of 1-2 mM.

-

Incubation: Incubate the cell suspension for 30 minutes at room temperature with gentle mixing.

-

Quenching: Quench the reaction by adding a quenching buffer as described in the in vitro protocol.

-

Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Sample Preparation for MS: Proceed with reduction, alkylation, and proteolytic digestion as outlined in the in vitro protocol.

Quantitative Data Summary

The following table summarizes key quantitative parameters for DSSO cross-linking experiments.

| Parameter | Recommended Range/Value | Notes |

| DSSO Concentration | 10-100-fold molar excess (in vitro); 1-2 mM (in vivo) | Titration is crucial to optimize cross-linking efficiency and minimize protein aggregation.[1][5] |

| Protein Concentration | Micromolar range (in vitro) | Higher concentrations can lead to non-specific intermolecular cross-linking.[5] |

| Reaction Buffer pH | 7.0 - 9.0 | NHS ester reactivity is optimal in this pH range.[5] |

| Reaction Time | 30 - 60 minutes | Longer incubation times may not necessarily improve efficiency and can increase hydrolysis of the NHS esters. |

| Quenching Reagent | 20-50 mM Tris or Ammonium Bicarbonate | Quenches unreacted NHS esters. |

| DSSO Spacer Arm Length | 10.1 Å | Defines the distance constraint for linked residues.[1] |

Mass Spectrometry Analysis and Data Interpretation

The analysis of DSSO cross-linked samples is typically performed using a data-dependent MSn workflow on a high-resolution mass spectrometer.[1][7]

-

MS1 Scan: Acquires the mass-to-charge ratio of all peptide ions.

-

MS2 Scan (CID): The most intense precursor ions are selected for fragmentation. For DSSO cross-linked peptides, this results in the cleavage of the linker, producing characteristic fragment ions.[1][2]

-

MS3 Scan: The characteristic fragment ions from the MS2 scan are then subjected to further fragmentation to determine the amino acid sequence of the individual peptides.[1][2][7]

Specialized software, such as XlinkX or Proteome Discoverer with the XlinkX node, is used to analyze the complex MS data and identify the cross-linked peptides.[4][8] The software searches for pairs of peptides that match the mass of the cross-linked precursor ion and whose fragment ions in the MS3 spectra correspond to the individual peptide sequences.

Advantages and Disadvantages of DSSO

Advantages:

-

MS-Cleavability: Simplifies MS/MS spectra and increases the confidence of cross-link identification.[1][2][4]

-

Amine Reactivity: Targets abundant lysine residues and N-termini.

-

Defined Spacer Length: Provides distance constraints for structural modeling.[1]

-

Commercially Available: Readily accessible for researchers.

Disadvantages:

-

Hydrolysis: NHS esters are susceptible to hydrolysis, requiring fresh preparation of stock solutions.

-

Lysine Accessibility: Cross-linking is limited to the availability of accessible primary amines on the protein surface.

-

Potential for Decomposition: DSSO in anhydrous solution can undergo a retro-Michael reaction, which may reduce the concentration of the active cross-linker.[9]

Comparison with Other Cross-linkers

DSSO is part of a growing family of MS-cleavable cross-linkers. Disuccinimidyl dibutyric urea (DSBU) is another commonly used amine-reactive, MS-cleavable cross-linker with a different cleavage chemistry.[5] The choice of cross-linker can depend on the specific protein system and the desired structural information. Using multiple cross-linkers with different spacer arm lengths and reactive groups can provide more comprehensive structural information.[3][10]

References

- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling Protein Architectures: A Technical Guide to Collision-Induced Dissociation of DSSO Cross-Linked Peptides

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular machinery, understanding the three-dimensional architecture of protein complexes is paramount to deciphering their function and role in disease. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool for mapping protein-protein interactions and elucidating protein structures. This in-depth technical guide focuses on the application of disuccinimidyl sulfoxide (DSSO), a mass spectrometry (MS)-cleavable cross-linker, and the principles of collision-induced dissociation (CID) for the confident identification of cross-linked peptides.

The Power of a Cleavable Cross-Linker: Introducing DSSO

This compound (DSSO) is a homo-bifunctional, amine-reactive cross-linker with a spacer arm of 10.1 Å.[1] Its key feature is the presence of a sulfoxide group, which introduces two symmetric, CID-labile C-S bonds.[1][2] This unique characteristic allows for the controlled fragmentation of the cross-linker within the mass spectrometer, simplifying the complex task of identifying interconnected peptides.[2][3]

During CID, the DSSO cross-linker preferentially cleaves at a lower collision energy than the peptide backbone.[4] This selective fragmentation separates the two linked peptide chains, enabling their independent sequencing in subsequent fragmentation events (MS³).[4][5] This multi-stage mass spectrometry (MSⁿ) approach significantly enhances the confidence of cross-linked peptide identification.[2][5]

The Fragmentation Cascade: Decoding DSSO Cross-Linked Peptide Spectra

The CID of a DSSO inter-linked peptide pair (an "interlink") results in a characteristic fragmentation pattern in the MS/MS spectrum. The cleavage of one of the C-S bonds generates a pair of fragment ions for each peptide chain: an alkene-modified peptide and a sulfenic acid-modified peptide.[1][6]

This asymmetric cleavage produces a distinctive "doublet" signature in the MS/MS spectrum.[7] The sulfenic acid remnant can further lose a water molecule to form an unsaturated thiol modification.[7] The masses of these modifications are well-defined, aiding in the identification of potential cross-linked peptide pairs.[1]

The general workflow for identifying DSSO cross-linked peptides using a multi-stage fragmentation approach can be visualized as follows:

Experimental Protocols for CID of DSSO Cross-Linked Peptides

Achieving high-quality and reproducible results in XL-MS requires meticulous attention to experimental detail. Below are generalized yet detailed methodologies for key experimental stages.

Protein Cross-Linking with DSSO

-

Protein Preparation: Purified protein complexes or cell lysates should be in a suitable buffer (e.g., HEPES, PBS) at a concentration that favors intermolecular cross-linking. Ensure the buffer is amine-free (e.g., avoid Tris).

-

DSSO Preparation: Freshly prepare a stock solution of DSSO in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

-